BMS-687453
Overview
Description
BMS-687453 is a small molecule drug that acts as a potent and selective peroxisome proliferator-activated receptor alpha agonist. It was developed by Bristol-Myers Squibb Pharmaceuticals Ltd. and is primarily used in the treatment of cardiovascular diseases and metabolic disorders .
Scientific Research Applications
BMS-687453 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of peroxisome proliferator-activated receptor alpha agonists.
Biology: It is used to study the effects of peroxisome proliferator-activated receptor alpha activation on cellular processes.
Medicine: It is being investigated for its potential therapeutic effects in the treatment of cardiovascular diseases and metabolic disorders.
Industry: It is used in the development of new drugs targeting peroxisome proliferator-activated receptor alpha
Safety and Hazards
The safety and hazards associated with this compound are not detailed in the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
Mechanism of Action
Target of Action
BMS-687453, also known as Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)- or BMS 687453, is a potent and selective agonist of the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a member of the nuclear receptor superfamily that regulates glucose and lipid metabolism .
Mode of Action
This compound interacts with PPARα, activating it with an EC50 of 10 nM . This activation leads to the transactivation of PPARα-dependent genes . The compound exhibits approximately 410-fold selectivity for PPARα over PPARγ .
Biochemical Pathways
The activation of PPARα by this compound triggers metabolic pathways that are beneficial for the treatment of type 2 diabetes mellitus and related metabolic complications . For instance, PPARα activation can lead to the improvement of glomerular injury in rats with anti-Thy 1 nephritis .
Preparation Methods
The synthesis of BMS-687453 involves the use of 1,3-oxybenzylglycine as a key intermediateThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
BMS-687453 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
BMS-687453 is unique in its high potency and selectivity for peroxisome proliferator-activated receptor alpha compared to other similar compounds. Some similar compounds include:
GW590735: Another peroxisome proliferator-activated receptor alpha agonist with similar effects on lipid metabolism.
Wy14643: A peroxisome proliferator-activated receptor alpha agonist known for its effects on fatty acid oxidation.
GW7647: A potent peroxisome proliferator-activated receptor alpha agonist with applications in metabolic research
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIBXDMNCMEJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000998-59-3 | |
Record name | BMS 687453 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000998593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-687453 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TL5L7XDX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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